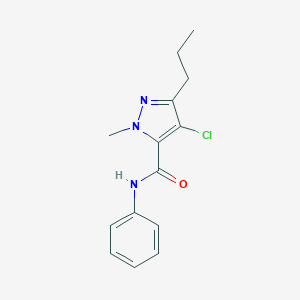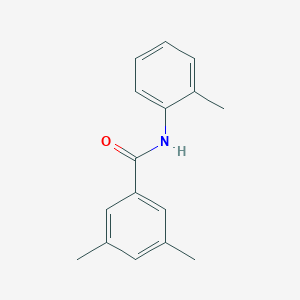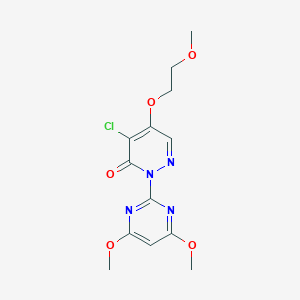
4-chloro-1-methyl-N-phenyl-3-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-methyl-N-phenyl-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPPC, and it is a pyrazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
CPPC has been shown to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition can lead to the accumulation of DNA damage and cell death. CPPC has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
CPPC has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing the release of cytochrome c from mitochondria. CPPC has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of the immune response. In addition, CPPC has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing significant adverse effects. However, CPPC has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, CPPC can be sensitive to light and air, which can affect its stability over time.
Direcciones Futuras
For scientific research include the development of CPPC-based drugs, the study of CPPC's effects on other cellular processes and pathways, and the potential use of CPPC as a tool for studying PARP and its role in DNA repair and cell death pathways.
Métodos De Síntesis
The synthesis of 4-chloro-1-methyl-N-phenyl-3-propyl-1H-pyrazole-5-carboxamide has been achieved using various methods. One of the most common methods is the reaction of 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with phenylhydrazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is purified using column chromatography to obtain pure CPPC.
Aplicaciones Científicas De Investigación
CPPC has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. CPPC has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
4-chloro-1-methyl-N-phenyl-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C14H16ClN3O |
Peso molecular |
277.75 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-N-phenyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O/c1-3-7-11-12(15)13(18(2)17-11)14(19)16-10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3,(H,16,19) |
Clave InChI |
YFZJXCMIMFNIGB-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC=C2)C |
SMILES canónico |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![6-(2,4-Dichlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287567.png)
![Methyl 4-{[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287569.png)
![6-(3-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287574.png)
![3-(2-Methylbenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287575.png)
![Methyl3-[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenylether](/img/structure/B287576.png)
![3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287577.png)
![3-(2-Methylbenzyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287578.png)
![6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287579.png)